Cas no 2098057-45-3 (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile)

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a cyclopropyl substituent at the 6-position and an ethyl group at the 1-position. The 7-carbonitrile moiety enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclopropyl ring contributes to structural stability, while the electron-withdrawing nitrile group facilitates further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and potential for selective interactions with biological targets. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies and scaffold optimization.
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile structure
2098057-45-3 structure
Product Name:6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS No:2098057-45-3
MF:C11H12N4
MW:200.2397813797
CID:5726126
PubChem ID:121215229
Update Time:2025-10-29

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile
    • 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
    • AKOS026725815
    • F2198-8148
    • 2098057-45-3
    • Inchi: 1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3
    • InChI Key: SHZOQOJZLJRGLV-UHFFFAOYSA-N
    • SMILES: N12C=CN(CC)C1=C(C#N)C(C1CC1)=N2

Computed Properties

  • Exact Mass: 200.106196400g/mol
  • Monoisotopic Mass: 200.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46Ų

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Pricemore >>

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Additional information on 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Comprehensive Overview of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS No. 2098057-45-3)

The compound 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS No. 2098057-45-3) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropyl group and a carbonitrile moiety, makes it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in modulating biological targets, particularly in the fields of kinase inhibition and anti-inflammatory therapeutics.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile structure aligns with this trend, as its heterocyclic framework is often associated with high binding affinity and selectivity. This compound has garnered attention in high-throughput screening (HTS) campaigns, where its pharmacophore properties are evaluated for interactions with enzymes and receptors. Its nitrile group further enhances its versatility, enabling covalent bonding with cysteine residues in proteins—a hot topic in proteomics and drug design.

From a synthetic chemistry perspective, the preparation of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves multi-step reactions, including cyclocondensation and functional group interconversion. The cyclopropyl substituent introduces steric and electronic effects that influence the compound's reactivity and stability, making it a subject of interest in structure-activity relationship (SAR) studies. Researchers are also exploring its metabolic stability and bioavailability, critical factors in preclinical development.

The rise of AI-driven drug discovery has further amplified interest in compounds like 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. Machine learning models trained on cheminformatics datasets can predict its interactions with biological targets, accelerating the identification of lead candidates. Additionally, its molecular weight and lipophilicity fall within the desirable range for orally bioavailable drugs, a key consideration in modern medicinal chemistry.

Environmental and regulatory aspects of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile are also under scrutiny. With growing emphasis on green chemistry, synthetic routes minimizing hazardous byproducts are prioritized. The compound's biodegradability and ecotoxicology profile are being evaluated to ensure compliance with REACH and other global regulations. This aligns with the broader shift toward sustainable pharmaceuticals.

In summary, 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS No. 2098057-45-3) represents a promising candidate for diverse applications, from drug development to material science. Its structural features and functional groups make it a versatile building block, while ongoing research addresses its mechanistic pathways and therapeutic potential. As the scientific community continues to explore its properties, this compound is poised to play a pivotal role in advancing innovative therapies and chemical technologies.

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